Benzoguanamine

Overview

Description

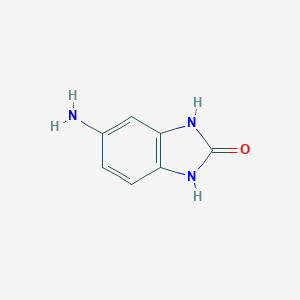

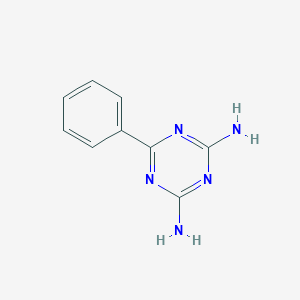

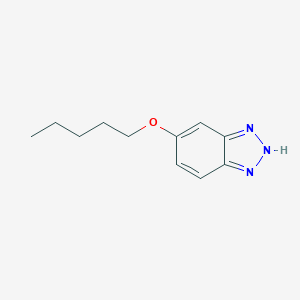

Benzoguanamine is an organic compound with the chemical formula (CNH2)2(CC6H5)N3 . It is related to melamine but with one amino group replaced by phenyl . Benzoguanamine is used in the manufacturing of melamine resins .

Synthesis Analysis

Benzoguanamine is prepared by condensation of cyanoguanidine with benzonitrile . A method of determining the composition of the reaction mixture during the synthesis of benzoguanamine-formaldehyde resins using the 1H and 13C NMR spectra has been developed .

Molecular Structure Analysis

The optimized geometry and vibrational wave numbers of the normal modes of Benzoguanamine have been investigated using Gaussian’09 at B1B95/6-31G (d) level .

Chemical Reactions Analysis

Benzoguanamine is used in the manufacturing of melamine resins . Unlike melamine, benzoguanamine is not a crosslinker .

Physical And Chemical Properties Analysis

Benzoguanamine is a white solid with a density of 1.42 g cm−3 . Its melting point is 227–228 °C . The molar mass of Benzoguanamine is 187.206 g·mol−1 .

Scientific Research Applications

Application in Nano-catalysis

Scientific Field

Chemistry - Catalysis

Summary of Application

Benzoguanamine has been utilized as a ligand in the formation of a nickel complex that serves as a capable nano-catalyst. This complex is particularly used for the synthesis of benzimidazoles, which are compounds with significant pharmaceutical applications.

Methods of Application

The benzoguanamine-based nickel complex is prepared and characterized by various methods. It is then used as a heterogeneous nano-catalyst in chloroform at reflux conditions for the synthesis of diverse 2-phenyl-1H-benzo[d]imidazoles from the reaction of o-phenylenediamine with various aldehydes .

Results

The use of this catalyst has shown to facilitate the synthesis process, with the biological investigations revealing anti-bacterial, anti-cancer, and anti-oxidant activities of the synthesized compounds .

Application in Material Science

Scientific Field

Material Science

Summary of Application

In material science, Benzoguanamine is a precursor for creating materials with specific properties, such as enhanced thermal stability and reduced corrosiveness.

Methods of Application

Benzoguanamine is oxypropylated, a process involving its interaction with propylene oxide in an autoclave system at specific molar ratios and temperatures. This process yields products that can be used as additives in various materials .

Results

The oxypropylated amines derived from Benzoguanamine have been shown to improve the viscosity-temperature characteristics of motor oils, with a significant increase in the viscosity index when added to the base motor oil .

Application in Green Chemistry

Scientific Field

Green Chemistry

Summary of Application

Benzoguanamine-based compounds are being explored for their potential in green chemistry, particularly as components of environmentally friendly catalysts for organic synthesis.

Methods of Application

The application involves using Benzoguanamine derivatives as catalysts in multicomponent reactions (MCRs), which are designed to produce complex products efficiently and with minimal waste .

Results

The shift towards using such heterogeneous catalysts has resulted in a reduction of waste and an increase in the safety of the process, adhering to the principles of green chemistry .

Application in Pharmaceutical Synthesis

Scientific Field

Pharmaceutical Chemistry

Summary of Application

Benzoguanamine is involved in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals.

Methods of Application

The compound is used in the synthesis of nitrogen- and oxygen-containing heterocycles, such as benzimidazoles, which are synthesized using Benzoguanamine-based catalysts under environmentally benign conditions .

Results

The synthesized heterocycles are extensively applied in medicinal chemistry, with the Benzoguanamine-based catalysts facilitating the synthesis of compounds found in natural products .

Application in Anticorrosive and Antioxidant Properties

Scientific Field

Industrial Chemistry

Summary of Application

Benzoguanamine derivatives are studied for their anticorrosive and antioxidant properties, which are beneficial in enhancing the quality of industrial oils.

Methods of Application

The oxypropylation of Benzoguanamine, sometimes in combination with phenolic compounds, is conducted to produce additives that are tested in base motor oils for their effectiveness .

Results

The presence of Benzoguanamine oxypropylates in motor oils has been associated with high thermal stability and reduced corrosiveness, along with improved antioxidant properties .

Application in Surfactants and Fuel Additives

Scientific Field

Chemical Engineering

Summary of Application

Benzoguanamine is used in the synthesis of surfactants and fuel additives, which have applications in oil recovery and dispersion.

Methods of Application

The synthesis involves the oxypropylation of Benzoguanamine to produce compounds that act as effective oil-collecting and oil-dispersing reagents .

Results

These surfactants and additives have shown to be effective in the elimination of the consequences of accidental oil and petroleum product spills on the water surface .

This analysis provides a detailed look into the diverse applications of Benzoguanamine across various scientific fields, highlighting its versatility and importance in research and industry. Each application showcases the compound’s potential to contribute to advancements in technology and science.

Application in Antimicrobial Properties

Scientific Field

Microbiology

Summary of Application

Benzoguanamine derivatives have been found to possess antimicrobial properties, which are valuable in the development of new antimicrobial agents.

Methods of Application

Research has been conducted on the oxypropylation products of Benzoguanamine in the presence of phenolic compounds to test their antimicrobial effectiveness .

Results

The studies have shown that these compounds exhibit a significant decrease in microbial growth, suggesting their potential use as antimicrobial additives in various products .

Application in Polymer Chemistry

Scientific Field

Polymer Chemistry

Summary of Application

Benzoguanamine is used in the synthesis of butylated benzo-amino resins, which are important in the production of coatings and adhesives.

Methods of Application

A one-step-two-stage method involving solid formaldehyde, Benzoguanamine, and butanol is used to synthesize these resins .

Results

The resulting butylated benzo-amino resins have improved properties for use in industrial applications, such as enhanced adhesion and resistance to environmental factors .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Summary of Application

Benzoguanamine-based compounds are utilized as analytical reagents due to their specific reactivity with other chemical substances.

Methods of Application

These compounds are used in various analytical techniques, such as chromatography and spectrophotometry, to detect and quantify other chemicals .

Results

The use of Benzoguanamine derivatives has led to more accurate and sensitive analytical methods, improving the detection limits for various analytes .

Application in Agrochemicals

Scientific Field

Agricultural Chemistry

Summary of Application

Benzoguanamine is involved in the synthesis of agrochemicals, particularly those that contain nitrogen- or oxygen-containing heterocycles.

Methods of Application

The synthesis process includes the use of Benzoguanamine-based catalysts to produce heterocyclic compounds that are then applied in agrochemical formulations .

Results

These agrochemicals contribute to enhanced crop protection and yield, demonstrating the importance of Benzoguanamine in the agricultural sector .

Application in Fuel Additives

Summary of Application

Benzoguanamine derivatives are used as fuel additives to improve the performance and efficiency of fuels.

Methods of Application

The oxypropylation of Benzoguanamine leads to compounds that can be added to fuels to enhance their properties, such as combustion efficiency .

Results

The additives have shown to improve fuel economy and reduce emissions, contributing to more environmentally friendly fuel options .

Application in Anti-icing Fluids

Scientific Field

Environmental Chemistry

Summary of Application

Benzoguanamine is a component in the formulation of anti-icing fluids, which are essential for maintaining safe transportation during cold weather conditions.

Methods of Application

The compound is used in combination with other chemicals to create fluids that prevent the formation of ice on surfaces .

Results

These anti-icing fluids have proven effective in preventing ice accumulation, ensuring the safety and functionality of various transportation modes during winter .

This extended analysis further illustrates the wide-ranging impact of Benzoguanamine in scientific research and its potential for future applications across multiple fields.

Application in Chemosensor Development

Summary of Application

Benzoguanamine has been used in the development of chemosensors, particularly for the selective sensing of metal ions like Ce4+.

Methods of Application

The compound is incorporated into a beta-cyclodextrin inclusion complex, which enhances its ability to interact selectively with specific ions. This complex is then used in molecular modeling studies to predict and understand its sensing capabilities .

Results

The chemosensor has shown high selectivity and sensitivity for Ce4+ ions, making it a promising tool for analytical applications where precise metal ion detection is required .

Application in Coating Technology

Summary of Application

Benzoguanamine is a key ingredient in the production of coatings that require high thermal stability and resistance to harsh chemicals.

Methods of Application

It is used in the synthesis of melamine-formaldehyde resins, which are then applied as coatings on various surfaces. These coatings are cured under controlled conditions to achieve the desired properties .

Results

The coatings exhibit excellent hardness, durability, and resistance to solvents, making them suitable for industrial and domestic applications .

Application in Flame Retardants

Scientific Field

Fire Safety Engineering

Summary of Application

Benzoguanamine-based compounds are explored for their potential as flame retardants in various materials to enhance fire safety.

Methods of Application

These compounds are added to polymers and textiles, where they act to inhibit the combustion process. The effectiveness of these flame retardants is tested under standardized fire safety tests .

Results

The addition of Benzoguanamine derivatives has been found to significantly reduce the flammability of materials, contributing to safer products .

Application in Water Treatment

Scientific Field

Environmental Engineering

Summary of Application

Benzoguanamine is used in the synthesis of water treatment agents that can remove heavy metals and other contaminants from water.

Methods of Application

The compound is modified to enhance its chelating properties, allowing it to bind with heavy metals in water. It is then used in water treatment facilities to purify water before it is released into the environment or used for drinking .

Results

The treated water shows a marked reduction in heavy metal content, meeting environmental and health safety standards .

Application in Adhesive Technology

Scientific Field

Adhesive and Sealant Chemistry

Summary of Application

Benzoguanamine is utilized in the formulation of adhesives that require high thermal resistance and strong bonding properties.

Methods of Application

It is used in the production of epoxy resins, which are then formulated into adhesives. These adhesives are applied to surfaces and cured to form strong bonds .

Results

The resulting adhesives are capable of withstanding high temperatures and provide durable bonds, suitable for industrial applications .

Application in Electronic Materials

Scientific Field

Electronics

Summary of Application

Benzoguanamine derivatives are investigated for their use in electronic materials, such as dielectric films and insulators.

Methods of Application

The compound is incorporated into polymeric matrices to enhance their dielectric properties. These materials are then used in the fabrication of electronic components .

Results

The electronic materials developed using Benzoguanamine show improved dielectric properties, contributing to the miniaturization and efficiency of electronic devices .

Safety And Hazards

Future Directions

The current outlook for the Benzoguanamine Market is positive and is expected to experience significant growth in the coming years . The increasing demand for melamine resin-based products, particularly from the electronics and construction sectors, is driving the market growth . Moreover, the market is also witnessing significant investments in research and development activities to improve the properties and applications of benzoguanamine .

properties

IUPAC Name |

6-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVHEAJQGPRDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87719-75-3 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87719-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020142 | |

| Record name | 6-Phenyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [ICSC] Crystalline solid; [Alfa Aesar MSDS], WHITE CRYSTALS OR POWDER. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN METHYL CELLOSOLVE; INSOL IN BENZENE, 0.06% IN WATER @ 22 °C; 0.6% IN WATER @ 100 °C, > 10% in ethanol, > 10% in ethyl ether, For more Solubility (Complete) data for 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.03 (very poor) | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.40 @ 25 °C/4 °C, 1.42 g/cm³ | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000012 [mmHg] | |

| Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/, ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/ | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

6-Phenyl-1,3,5-triazine-2,4-diamine | |

Color/Form |

CRYSTALS, NEEDLES OR PRISMS FROM ALCOHOL | |

CAS RN |

91-76-9 | |

| Record name | Benzoguanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoguanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Phenyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyl-1,3,5-triazine-2,4-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOGUANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9E2Q3VTUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

227-228 °C, 228 °C | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)

![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)